(2E)-2-methylpenta-2,4-dienoic acid
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Overview
Description
(2E)-2-methylpenta-2,4-dienoic acid is an organic compound characterized by its conjugated diene structure. This compound is notable for its applications in various fields of chemistry and biology due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Aldol Condensation: : One common method for synthesizing (2E)-2-methylpenta-2,4-dienoic acid involves an aldol condensation reaction. This process typically starts with the condensation of acetone and crotonaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate aldol product, which upon dehydration yields the desired diene acid.
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Wittig Reaction: : Another synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the diene structure. This method allows for precise control over the stereochemistry of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes are used to facilitate the formation of the conjugated diene system under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : (2E)-2-methylpenta-2,4-dienoic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.
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Reduction: : Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of saturated acids or alcohols.
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Substitution: : The diene structure allows for various substitution reactions, including halogenation and alkylation. Common reagents for these reactions include halogens (e.g., bromine) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), alkyl halides
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Saturated acids, alcohols
Substitution: Halogenated dienes, alkylated products
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-methylpenta-2,4-dienoic acid is used as a building block for the synthesis of more complex molecules. Its conjugated diene system makes it a valuable intermediate in organic synthesis, particularly in the formation of polymers and other macromolecules.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways. Its derivatives are often used in the study of enzyme mechanisms and as substrates in biochemical assays.
Medicine
While not widely used directly in medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which (2E)-2-methylpenta-2,4-dienoic acid exerts its effects is largely dependent on its ability to participate in various chemical reactions. Its conjugated diene system allows it to act as a reactive intermediate in both electrophilic and nucleophilic addition reactions. The molecular targets and pathways involved often include enzymes that catalyze these reactions, leading to the formation of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-methylbut-2-enoic acid: Similar in structure but lacks the additional double bond, resulting in different reactivity and applications.
(2E,4E)-2,4-hexadienoic acid: Contains an additional carbon in the chain, which can alter its chemical properties and uses.
(2E)-2-methyl-2-butenoic acid: Another related compound with a shorter carbon chain and different chemical behavior.
Uniqueness
(2E)-2-methylpenta-2,4-dienoic acid is unique due to its specific conjugated diene structure, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
58191-40-5 |
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Molecular Formula |
C6H8O2 |
Molecular Weight |
112.1 |
Purity |
95 |
Origin of Product |
United States |
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